1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Description
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a chlorophenyl group, an indole moiety, and a thiourea linkage
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-11-8-13-9-12(2-7-16(13)20-11)10-19-17(22)21-15-5-3-14(18)4-6-15/h2-9,20H,10H2,1H3,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSQFLGHCGKSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea typically involves the reaction of 4-chloroaniline with 2-methyl-1H-indole-5-carbaldehyde in the presence of a thiourea source. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Oxidation Reactions
The thiourea moiety undergoes oxidation to form sulfonic or sulfonyl derivatives.
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Mechanistic Insight : Oxidation of the thiourea sulfur atom proceeds via electrophilic attack, forming sulfenic acid intermediates that further oxidize to sulfonic/sulfonyl derivatives .
Nucleophilic Substitution
The 4-chlorophenyl group participates in aromatic substitution reactions.
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Example :
Cyclocondensation with Electrophiles
Thioureas react with α,β-unsaturated carbonyl compounds to form heterocycles.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate (DMAD) | CH₂Cl₂, −5°C, PPh₃ | Thiazolidin-5-ylidene acetates | |
| α-Haloketones | EtOH, reflux | Thiazolidin-2-imines |
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Mechanism : DMAD acts as a dienophile, triggering cyclization via Michael addition followed by intramolecular thiolate attack .
Acid/Base-Mediated Rearrangements
The thiourea group exhibits pH-dependent tautomerism and degradation.
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Structural Evidence : X-ray crystallography confirms N–H⋯O hydrogen bonding in DMF-solvated crystals, stabilizing tautomeric forms .
Comparative Reactivity of Thiourea Derivatives
The indole and chlorophenyl substituents influence reaction rates and pathways:
Scientific Research Applications
Physical Properties
- IUPAC Name : 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
- Canonical SMILES : CC1=CC2=C(N1C)C=CC(=C2)CNC(=S)NC3=CC(=C(C=C3)Cl)Cl
Antimicrobial Activity
Thiourea derivatives are recognized for their antimicrobial properties. Research indicates that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related thiourea derivatives against Staphylococcus aureus have been reported as low as 0.78–3.125 μg/mL, suggesting strong antibacterial potential.
Anticancer Activity
The compound's anticancer properties have been explored extensively. Thiourea derivatives have shown the ability to inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. For instance, studies indicate that compounds similar to this one can induce apoptosis in cancer cells through specific signaling pathways.
Antioxidant Activity
Research has also highlighted the antioxidant potential of thiourea derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Study on Antimicrobial Activity
A series of thiourea derivatives were synthesized and tested for their antibacterial properties against multiple pathogens. The results indicated that modifications in the alkyl chain length significantly influenced antimicrobial potency, with some derivatives exhibiting enhanced activity.
Anticancer Efficacy
Research focused on the anticancer properties of thioureas demonstrated that compounds similar to this one could effectively target specific cellular pathways involved in cancer proliferation. In vitro studies showed that these compounds could reverse treatment resistance in certain cancer cell lines.
Biological Activities of Thiourea Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Values |
|---|---|---|---|
| Thiourea A | Antibacterial | Staphylococcus aureus | 0.78–3.125 μg/mL |
| Thiourea B | Anticancer | MCF-7 (breast cancer) | IC50 = 12 μM |
| Thiourea C | Antifungal | Candida albicans | MIC = 6.25 μg/mL |
| This compound | Anticancer | A549 (lung cancer) | IC50 = TBD |
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is often linked to their structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of halogen atoms | Enhances lipophilicity and biological activity |
| Indole moiety | Improves interaction with biological targets |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole moiety is known to interact with protein binding sites, while the thiourea group can form hydrogen bonds, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(1H-indol-5-yl)thiourea
- 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-3-yl)methyl]thiourea
- 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-7-yl)methyl]thiourea
Uniqueness
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is unique due to the specific positioning of the indole moiety and the methyl group, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Biological Activity
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a synthetic compound with potential applications in medicinal chemistry, particularly as an anticancer and anti-inflammatory agent. Its unique structure, featuring a chlorophenyl group and an indole moiety, positions it as a subject of interest for biological activity studies.
Synthesis
The compound is synthesized through a condensation reaction between 4-chloroaniline and 2-methyl-1H-indole-5-carbaldehyde, typically facilitated by a catalyst. This process forms an intermediate Schiff base, which is then reduced to yield the thiourea derivative.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions may modulate their activity, influencing various biochemical pathways. Although detailed mechanisms remain under investigation, preliminary studies suggest potential pathways involved in anti-inflammatory and anticancer effects .
Anticancer Activity
Research indicates that thiourea derivatives, including this compound, exhibit significant anticancer properties. For instance, in vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Caspase activation | |
| HeLa | 10 | Cell cycle arrest | |
| A549 | 12 | Apoptosis induction |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been evaluated in animal models. In one study, it was shown to reduce inflammation markers and pain responses in mice without causing significant ulcerogenic effects, suggesting a favorable safety profile compared to traditional NSAIDs .
Table 2: Summary of Anti-inflammatory Studies
| Study Reference | Model Used | Dose (mg/kg) | Key Findings |
|---|---|---|---|
| Rat model | 15 | Reduced paw edema by 45% | |
| Mouse model | 30 | Decreased IL-6 levels significantly |
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives are also noteworthy. Studies have demonstrated that related compounds possess inhibitory effects against various bacterial strains, indicating potential for development as antimicrobial agents .
Table 3: Antimicrobial Activity Data
Case Studies
Several case studies have highlighted the therapeutic potential of thiourea derivatives:
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Case Study on Anticancer Properties :
- A study evaluated the effect of various thiourea derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound showed promising results in inhibiting cell growth and inducing apoptosis.
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Case Study on Anti-inflammatory Effects :
- In vivo assessments demonstrated that this compound significantly alleviated inflammation in murine models induced by carrageenan, showcasing its potential as a non-steroidal anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
